1-METHYL-1H-PYRROLE-2,5-DIAMine

Description

Significance of Pyrrole (B145914) Architectures in Heterocyclic Chemistry

Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of heterocyclic chemistry. numberanalytics.comuop.edu.pk Its unique electronic structure and reactivity have made it a vital building block in the synthesis of a vast array of organic compounds. numberanalytics.comstudysmarter.co.uk The pyrrole ring is a key constituent of many natural products essential for life, such as heme in hemoglobin, chlorophyll, and vitamin B12. uop.edu.pkchemicalbook.comslideshare.net This widespread presence in biological systems underscores the profound importance of the pyrrole scaffold.

In medicinal chemistry, pyrrole derivatives are extensively explored and have led to the development of numerous drugs with a wide range of therapeutic applications. nih.govnih.govresearchgate.net These compounds exhibit diverse biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.netnih.gov The versatility of the pyrrole ring allows for the synthesis of complex molecules with specific pharmacological profiles. nih.govalliedacademies.org Furthermore, pyrrole-based structures are utilized in material science, for instance, in the creation of conductive polymers like polypyrrole and as components of high-quality pigments. chemicalbook.comfrontiersin.orgwikipedia.org

The reactivity of the pyrrole ring, characterized by its susceptibility to electrophilic substitution, allows for extensive functionalization, enabling chemists to fine-tune the properties of pyrrole-containing molecules. numberanalytics.comnih.gov This adaptability makes pyrrole a privileged scaffold in drug discovery and the development of new materials. researchgate.neteurekaselect.com

Overview of Diamine Functionalities in Organic and Inorganic Chemistry

Diamine functionalities, which consist of two amino groups within a single molecule, play a crucial role in both organic and inorganic chemistry. wikipedia.orgfiveable.me In organic synthesis, diamines are fundamental monomers for the production of important polymers such as polyamides (like Nylon) and polyureas. wikipedia.orgnih.gov Their ability to act as nucleophiles makes them valuable reagents in a variety of chemical transformations. fiveable.me

Vicinal diamines (1,2-diamines) are a particularly important structural motif found in many biologically active compounds and are widely used in the development of pharmaceuticals. wikipedia.orgresearchgate.net The presence of two amino groups allows for the formation of complex and specific hydrogen bonding interactions, which can be critical for molecular recognition and biological activity. researchgate.net

In the field of inorganic and coordination chemistry, diamines are extensively used as chelating ligands. nih.govlibretexts.orgchemguide.co.uk A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. chemguide.co.uk Bidentate ligands, such as ethylenediamine, have two donor atoms that can coordinate to the metal ion simultaneously, forming a stable ring structure. libretexts.orgchemguide.co.uk This chelation effect enhances the stability of the resulting metal complex. nih.gov Metal complexes containing diamine ligands have found applications in catalysis and have been investigated for their potential as anticancer agents. nih.govnih.gov The reactivity and properties of these complexes can be tuned by modifying the structure of the diamine ligand. acs.org

Structural Basis for Research Exploration of 1-METHYL-1H-PYRROLE-2,5-DIAMINE

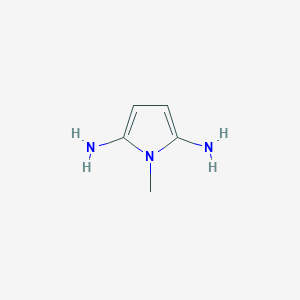

The research interest in this compound stems from the unique combination of its structural components: a 1-methylated pyrrole ring and two amino groups at the 2 and 5 positions. The pyrrole ring itself is an aromatic system with six π-electrons, which imparts significant stability. libretexts.org The nitrogen atom in the ring participates in the aromatic system by contributing its lone pair of electrons. libretexts.org The methyl group at the 1-position influences the electronic properties and reactivity of the pyrrole ring. wikipedia.org

The placement of the two amine groups at the 2 and 5 positions is particularly significant. These positions are known to be the most electron-rich in the pyrrole ring, making them susceptible to electrophilic attack. numberanalytics.com The presence of the strongly electron-donating amino groups further enhances the electron density of the ring, potentially modulating its reactivity and biological activity.

Historical Perspective and Evolution of Related Pyrrole Derivatives in Chemical Research

The history of pyrrole chemistry dates back to the 19th century, with the initial discovery of pyrrole from coal tar and bone oil. numberanalytics.com Early research focused on understanding the fundamental structure and reactivity of this novel heterocyclic compound. uop.edu.pk A significant milestone in the history of pyrrole chemistry was the development of synthetic methods, such as the Paal-Knorr synthesis and the Hantzsch pyrrole synthesis, which provided access to a wide variety of substituted pyrroles. wikipedia.orgresearchgate.netresearchgate.net

Over the years, the focus of pyrrole research has evolved significantly. Initial studies laid the groundwork for understanding the chemical properties of these compounds. researchgate.net This knowledge was then applied to the synthesis of complex natural products containing the pyrrole motif. chemicalbook.com The recognition of the diverse biological activities of pyrrole derivatives led to a surge in research in medicinal chemistry, with the aim of developing new therapeutic agents. nih.govnih.govresearchgate.net

In recent decades, there has been a growing interest in the application of pyrrole derivatives in material science, particularly in the development of conducting polymers and functional dyes. frontiersin.orgresearchgate.net Modern synthetic methods, including metal-catalyzed cross-coupling reactions and green chemistry approaches, have further expanded the toolbox for creating novel pyrrole-based structures with precisely controlled properties. eurekaselect.com The continuous development of new synthetic strategies and the exploration of novel applications ensure that pyrrole chemistry remains a vibrant and important area of research. alliedacademies.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrole-2,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-8-4(6)2-3-5(8)7/h2-3H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHRDFVYXJWVQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 1h Pyrrole 2,5 Diamine and Its Precursors

Direct Synthesis Approaches to the 1-Methylated Pyrrole (B145914) Diamine Core

Direct synthesis strategies focus on constructing the 1-methyl-1H-pyrrole-2,5-diamine molecule by first forming the pyrrole ring and then introducing the required amine and methyl groups.

Cyclization Reactions for Pyrrole Ring Formation

The formation of the pyrrole ring is a fundamental step in the synthesis of pyrrole derivatives. Several named reactions are pivotal in this context, each offering a pathway to the pyrrole scaffold from different starting materials. organic-chemistry.orgwikipedia.orgrsc.orglibretexts.orgpressbooks.pub

One of the most common methods is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). researchgate.netmdpi.com In the context of this compound synthesis, a suitably substituted 1,4-dicarbonyl precursor would react with methylamine (B109427). The reaction proceeds via the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to yield the N-methylated pyrrole ring. wikipedia.org The efficiency of this reaction can be influenced by the choice of solvent and catalyst. For instance, the use of water as a solvent has been reported as an environmentally friendly and efficient medium for Paal-Knorr reactions. researchgate.net

Another significant approach is the Hantzsch pyrrole synthesis , which typically involves the reaction of an α-halo ketone with a β-ketoester in the presence of ammonia or a primary amine. While versatile, this method often leads to polysubstituted pyrroles, and careful selection of reactants is necessary to achieve the desired substitution pattern.

The Van Leusen reaction offers a modern alternative, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent. This method allows for the reaction of TosMIC with an activated alkene (a Michael acceptor) in the presence of a base to form the pyrrole ring. This approach is particularly useful for creating pyrroles with specific substitution patterns that might be difficult to achieve through classical methods.

Recent advancements in synthetic methodology have also introduced metal-catalyzed cyclization reactions. For example, silver-catalyzed cyclization of alkynes with isonitriles has been shown to produce pyrroles. wikipedia.org Similarly, palladium-catalyzed decarboxylative reactions of cyclic carbonates and amines provide a route to highly functionalized pyrroles under mild conditions. organic-chemistry.org These newer methods often offer advantages in terms of substrate scope, reaction conditions, and atom economy.

| Reaction Name | Key Reactants | General Description | Reference |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine/Ammonia | Condensation followed by cyclization and dehydration to form the pyrrole ring. | wikipedia.orgresearchgate.netmdpi.com |

| Hantzsch Pyrrole Synthesis | α-Halo ketone, β-Ketoester, Amine/Ammonia | Reaction leads to the formation of substituted pyrroles. | wikipedia.org |

| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Activated alkene | Base-catalyzed reaction forming the pyrrole ring. | |

| Silver-Catalyzed Cyclization | Alkynes, Isonitriles | Proceeds via a silver acetylide intermediate. | wikipedia.org |

| Palladium-Catalyzed Decarboxylation | Cyclic carbonates, Amines | Provides highly functionalized pyrroles at room temperature. | organic-chemistry.org |

Introduction of Amine Functionalities at C-2 and C-5 Positions

Once the pyrrole ring is formed, the next crucial step is the introduction of amine groups at the C-2 and C-5 positions. Pyrroles are electron-rich aromatic compounds and readily undergo electrophilic substitution, typically at the α-positions (C-2 or C-5). wikipedia.org

Direct amination of the pyrrole ring is challenging. Therefore, indirect methods are commonly employed. One such method involves the nitration of the pyrrole ring, followed by reduction. Nitration can be achieved using reagents like nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O). wikipedia.org The resulting dinitro-pyrrole can then be reduced to the corresponding diamine using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or metal-acid combinations (e.g., Sn/HCl).

Another strategy is the formylation of the pyrrole at the 2 and 5 positions, followed by conversion of the aldehyde groups to amines. This can be accomplished through reductive amination. The resulting 2,5-diformylpyrrole can react with an amine source, such as hydroxylamine, to form an oxime, which is then reduced to the amine. Alternatively, direct reductive amination with ammonia or an ammonia equivalent in the presence of a reducing agent like sodium cyanoborohydride can be used. The synthesis of 2,5-bis(hydroxymethyl)pyrrole via formylation and subsequent reduction is a known pathway. wikipedia.org

N-Methylation Strategies for Pyrrole Nitrogen

The final step in the direct synthesis is the methylation of the pyrrole nitrogen. The nitrogen atom in pyrrole is significantly less basic than in aliphatic amines because its lone pair of electrons is part of the aromatic sextet. libretexts.orgpressbooks.pub Therefore, direct protonation and subsequent alkylation are not straightforward.

N-methylation is typically achieved by deprotonating the pyrrole nitrogen with a strong base to form the pyrrolide anion, which is then a potent nucleophile. Common bases used for this purpose include sodium hydride (NaH), potassium hydride (KH), or alkali metals in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.net The resulting pyrrolide anion can then be reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to introduce the methyl group at the nitrogen atom. researchgate.net It is important to use strong bases as weaker bases are generally ineffective. researchgate.net

A patented method describes the synthesis of N-methylpyrrole by reacting methylamine with succinaldehyde (B1195056) in the presence of an alkali. google.com This approach combines the ring formation and N-methylation in a single pot.

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes to this compound involve the synthesis of a precursor molecule that already contains the pyrrole scaffold, which is then chemically modified to introduce the desired functionalities.

Modification of Existing Pyrrole Scaffolds

This approach starts with a commercially available or easily synthesized pyrrole derivative. For instance, a synthesis could begin with 1-methyl-1H-pyrrole. researchgate.net This substrate can then undergo electrophilic substitution reactions to introduce functional groups at the C-2 and C-5 positions, which can subsequently be converted to amines.

For example, Friedel-Crafts acylation of 1-methyl-1H-pyrrole can introduce acyl groups at the 2 and 5 positions. These acyl groups can then be converted to amides and subsequently subjected to a Hofmann rearrangement to yield the diamine. Alternatively, the acyl groups can be converted to oximes and then reduced to amines.

Another strategy involves the use of halogenated pyrroles. For example, a 2,5-dihalopyrrole can be subjected to nucleophilic substitution reactions with an amine source, such as ammonia or a protected amine, often catalyzed by a transition metal like copper or palladium. The synthesis of various halogen-substituted pyrrole building blocks has been reported, showcasing their utility in medicinal chemistry. nih.gov

| Starting Material | Reaction Sequence | Key Transformations | Reference |

|---|---|---|---|

| 1-Methyl-1H-pyrrole | Friedel-Crafts Acylation → Amidation → Hofmann Rearrangement | Introduction and conversion of acyl groups to amines. | researchgate.net |

| 2,5-Dihalopyrrole | Nucleophilic Substitution with an Amine Source | Transition metal-catalyzed amination. | nih.gov |

Utility of Protecting Group Strategies in Diamine Synthesis

The synthesis of a diamine like this compound often requires the use of protecting groups to prevent unwanted side reactions. chemsynthesis.com The amine functionalities are nucleophilic and can react with electrophiles used in other steps of the synthesis.

Common protecting groups for amines include the tert-butyloxycarbonyl (Boc) and carbobenzyloxy (Cbz) groups. libretexts.org These groups can be introduced to protect the amine functionalities during subsequent reactions and can be selectively removed under specific conditions. For example, the Boc group is stable to many reaction conditions but can be easily removed with a strong acid. libretexts.org

In the context of pyrrole synthesis, the pyrrole nitrogen itself can be protected to modulate its reactivity. researchgate.net N-sulfonyl groups, such as tosyl (Ts) or benzenesulfonyl, are commonly used for this purpose. researchgate.netdigitellinc.com These electron-withdrawing groups decrease the electron density of the pyrrole ring, making it less susceptible to electrophilic attack and polymerization under acidic conditions. researchgate.net The protecting group can be removed at a later stage of the synthesis. The trityl group has also been employed as a protecting group that directs electrophilic substitution to the 3-position. rsc.org

Advanced Synthetic Techniques and Reaction Conditions

The modern synthesis of complex organic molecules like this compound relies on innovative and efficient chemical transformations. These methods aim to maximize yield and purity while minimizing environmental impact. The following sections explore some of the cutting-edge techniques applicable to the synthesis of this diamine and its precursors.

Catalytic methods offer an elegant and efficient pathway to construct and functionalize the pyrrole ring system. While direct catalytic diamination of a pre-formed pyrrole ring at the 2 and 5 positions is a challenging transformation, a plausible and more common approach involves the catalytic reduction of a dinitro precursor. A key starting material for this route is 1-methyl-1H-pyrrole-2,5-dione, which is commercially available.

A hypothetical, yet chemically sound, two-step catalytic sequence to synthesize this compound is outlined below:

Nitration of 1-Methyl-1H-pyrrole-2,5-dione: The first step would involve the dinitration of 1-methyl-1H-pyrrole-2,5-dione to yield 1-methyl-3,4-dinitro-1H-pyrrole-2,5-dione. This electrophilic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Catalytic Hydrogenation: The resulting dinitro compound can then be reduced to the target diamine, this compound. This reduction is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. This method is generally high-yielding and produces water as the only byproduct, making it an atom-economical choice.

Alternative catalytic systems for the reduction of nitroarenes include the use of transfer hydrogenation with reagents like hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

| Catalyst | Reducing Agent | Substrate | Product | Typical Conditions |

| Palladium on Carbon (Pd/C) | H₂ gas | 1-methyl-3,4-dinitro-1H-pyrrole-2,5-dione | This compound | Methanol (B129727) or Ethanol, Room Temperature, 1-5 atm H₂ |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | 1-methyl-3,4-dinitro-1H-pyrrole-2,5-dione | This compound | Acetic Acid or Ethanol, Room Temperature, 1-3 atm H₂ |

| Raney Nickel | H₂ gas | 1-methyl-3,4-dinitro-1H-pyrrole-2,5-dione | This compound | Ethanol, Room Temperature to 50°C, 1-10 atm H₂ |

| Palladium on Carbon (Pd/C) | Hydrazine Hydrate | 1-methyl-3,4-dinitro-1H-pyrrole-2,5-dione | This compound | Ethanol, Reflux |

Table 1: Representative Catalytic Systems for the Reduction of Dinitropyrrole Precursors

The principles of green chemistry are increasingly influencing the design of synthetic routes. Solvent-free and atom-economical methods aim to reduce waste and energy consumption. While specific solvent-free methods for the synthesis of this compound are not extensively documented, general principles can be applied to its synthesis.

For instance, the Paal-Knorr pyrrole synthesis, a classic method for constructing the pyrrole ring, can often be performed under solvent-free conditions. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. To synthesize a precursor to the target molecule, one could envision a reaction between a 2,5-diamino-1,4-dicarbonyl compound and methylamine under solvent-free heating conditions.

An example of a related solvent-free synthesis is the reaction between an aniline (B41778) and a 1,4-dione, which has been shown to proceed efficiently without a solvent, often with microwave irradiation to accelerate the reaction. researchgate.net

Atom economy is another key principle of green chemistry. The catalytic hydrogenation of a dinitro precursor, as described in the previous section, is an excellent example of an atom-economical reaction, as all the atoms of the reactants (with the exception of the leaving groups in the nitration step) are incorporated into the final product and the byproducts are benign (water).

| Reaction Type | Reactants | Conditions | Advantages |

| Paal-Knorr Pyrrole Synthesis | 2,5-diamino-1,4-dicarbonyl, Methylamine | Solvent-free, Heat/Microwave | Reduced solvent waste, potentially faster reaction times. |

| Catalytic Hydrogenation | 1-methyl-3,4-dinitro-1H-pyrrole-2,5-dione, H₂ | Catalytic Pd/C, Solvent (e.g., Ethanol) | High atom economy, clean reaction with water as a byproduct. |

Table 2: Application of Green Chemistry Principles to Pyrrole Synthesis

One such example is a one-pot, three-component reaction for the synthesis of polysubstituted 2-aminopyrroles. nih.govnih.gov This reaction typically involves an α-amino ketone, an aldehyde, and an activated methylene (B1212753) compound, often in the presence of a catalyst. nih.govnih.gov By carefully selecting the starting materials, it might be possible to adapt this methodology to produce a 1-methyl-2,5-diaminopyrrole derivative.

For instance, a hypothetical MCR could involve the reaction of a suitable 1,2-dicarbonyl compound, methylamine, and a source of two amino groups. The development of such a reaction would represent a significant step forward in the efficient synthesis of this class of compounds.

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Structure |

| α-Amino Ketone | Aldehyde | Activated Methylene Compound | Polysubstituted 2-Aminopyrrole |

| 1,2-Dicarbonyl Compound | Methylamine | Diamine Source | 1-Methyl-2,5-diaminopyrrole derivative |

Table 3: Conceptual Multi-Component Reaction Strategies for 2,5-Diaminopyrrole Synthesis

Chemical Reactivity and Mechanistic Studies of 1 Methyl 1h Pyrrole 2,5 Diamine

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring System

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The presence of two strongly electron-donating amino groups and an electron-donating N-methyl group further enhances the electron density of the pyrrole ring in 1-METHYL-1H-PYRROLE-2,5-DIAMINE, rendering it significantly more reactive towards electrophiles than unsubstituted pyrrole.

Regioselectivity and Site Specificity of Functionalization

Electrophilic substitution on the pyrrole ring generally shows a strong preference for the α-positions (C2 and C5) over the β-positions (C3 and C4). This preference is attributed to the greater ability of the α-position to stabilize the positive charge in the resulting carbocation intermediate, known as the σ-complex or Wheland intermediate, through resonance. Attack at the α-position allows for the delocalization of the positive charge over three atoms, including the nitrogen atom, which can bear a positive charge and still maintain a complete octet. In contrast, attack at the β-position results in a less stable intermediate where the positive charge is delocalized over only two carbon atoms. masterorganicchemistry.comnih.govepa.gov

In the case of this compound, the C2 and C5 positions are already substituted with amino groups. Therefore, electrophilic substitution will be directed to the available β-positions (C3 and C4). The two amino groups are powerful activating groups and will strongly direct incoming electrophiles to the positions ortho and para to them. In this molecule, the C3 and C4 positions are ortho to the amino groups. The N-methyl group also contributes to the electron density of the ring. The combined electronic effects of these substituents will make the C3 and C4 positions highly activated towards electrophilic attack.

Due to the symmetrical nature of the substitution at C2 and C5, the electronic environment at C3 and C4 would be very similar. However, slight differences in steric hindrance or the formation of hydrogen bonds could potentially lead to minor regioselectivity between these two positions, although significant selectivity is not expected.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Position of Electrophilic Attack | Activating/Deactivating Groups | Predicted Reactivity |

| C3 | Ortho to C2-NH2, Meta to C5-NH2, Ortho to N1-CH3 | Highly Activated |

| C4 | Ortho to C5-NH2, Meta to C2-NH2, Ortho to N1-CH3 | Highly Activated |

Kinetic and Thermodynamic Considerations in Electrophilic Attack

The outcome of an electrophilic substitution reaction can be governed by either kinetic or thermodynamic control. mdpi.comorgsyn.orgnih.gov

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed the fastest. This corresponds to the reaction pathway with the lowest activation energy. orgsyn.org

Thermodynamic Control: At higher temperatures, the reaction may become reversible, leading to an equilibrium mixture of products. Under these conditions, the major product is the most stable one, which corresponds to the product with the lowest Gibbs free energy. This is known as thermodynamic control. mdpi.comorgsyn.org

For electrophilic substitution on pyrrole systems, the attack at the α-position is generally the kinetically and thermodynamically favored pathway. masterorganicchemistry.comnih.gov However, in this compound, the α-positions are blocked. Therefore, substitution will occur at the β-positions.

The stability of the final product will depend on the nature of the electrophile and the steric interactions in the substituted product. It is conceivable that under certain conditions, a kinetically favored product might be formed initially, which could then rearrange to a more thermodynamically stable isomer if the reaction conditions allow for reversibility. However, given the high activation of the C3 and C4 positions, it is likely that electrophilic substitution at these sites will be rapid and essentially irreversible under most conditions.

Nucleophilic Reactions Involving Amine Groups

The two primary amine groups at the C2 and C5 positions of this compound are key centers of nucleophilicity. These groups can readily react with a variety of electrophiles.

Amine Reactivity toward Carbonyl and Electrophilic Centers

The lone pair of electrons on the nitrogen atoms of the primary amine groups makes them effective nucleophiles. They can attack electron-deficient centers, such as the carbon atom of a carbonyl group (aldehydes, ketones, esters, etc.) or other electrophilic species. The nucleophilicity of these amines is enhanced by the electron-donating nature of the pyrrole ring.

Formation of Imine, Amide, and Other Nitrogen-Containing Linkages

The primary amine groups of this compound can undergo a variety of reactions to form new nitrogen-containing functional groups.

Imine Formation: In the presence of an acid catalyst, the amine groups can react with aldehydes or ketones in a reversible condensation reaction to form imines (also known as Schiff bases). This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.orgyoutube.com The resulting di-imine would contain two C=N double bonds.

Amide Formation: The amine groups can react with acylating agents such as acid chlorides, anhydrides, or esters to form amides. This is a common and important reaction for the functionalization of amines. The reaction typically proceeds via a nucleophilic acyl substitution mechanism.

Other Linkages: The amine groups can also participate in other types of bond-forming reactions, such as alkylation (reaction with alkyl halides) and arylation (reaction with aryl halides, often catalyzed by a transition metal).

Table 2: Examples of Nucleophilic Reactions of the Amine Groups

| Reactant | Product Type | General Reaction |

| Aldehyde/Ketone | Di-imine | R-NH₂ + R'CHO → R-N=CHR' + H₂O |

| Acid Chloride | Di-amide | R-NH₂ + R'COCl → R-NHCOR' + HCl |

| Acid Anhydride (B1165640) | Di-amide | R-NH₂ + (R'CO)₂O → R-NHCOR' + R'COOH |

| Alkyl Halide | Di-alkylated Amine | R-NH₂ + R'X → R-NHR' + HX |

Oxidation and Reduction Chemistry of the Diamine and Pyrrole Moiety

The presence of both an electron-rich pyrrole ring and two primary amine groups makes this compound susceptible to both oxidation and reduction reactions.

Oxidation:

The pyrrole ring is known to be sensitive to oxidation, which can lead to the formation of various products, including pyrrolinones or polymeric materials. The presence of the strongly activating amino groups will likely make the pyrrole ring of this compound even more prone to oxidation. The amine groups themselves can also be oxidized. Primary aromatic amines can be oxidized to a variety of products, including nitroso, nitro, and azo compounds, depending on the oxidizing agent and reaction conditions. The oxidation of this compound is likely to be complex and may lead to a mixture of products or polymerization.

Reduction:

The pyrrole ring is an aromatic system and is therefore relatively resistant to reduction compared to simple alkenes. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, the pyrrole ring can be reduced to a pyrrolidine (B122466) ring. The specific conditions required for the reduction of this compound are not documented, but it is expected to be challenging to selectively reduce the pyrrole ring without affecting other functional groups.

Acid-Base Properties and Protonation Equilibria in Solution

The acid-base characteristics of this compound are dictated by the interplay between the pyrrole ring and the exocyclic amino groups. The pyrrole nitrogen is generally non-basic due to the delocalization of its lone pair of electrons within the aromatic sextet. In contrast, the exocyclic amino groups are the primary sites of protonation.

The basicity of the amino groups is influenced by the electron-donating nature of the pyrrole ring and the methyl group. The pyrrole ring, being an electron-rich aromatic system, can enhance the basicity of the attached amino groups compared to aniline (B41778). The N-methyl group further contributes to the electron density of the ring.

Protonation is expected to occur stepwise, with the first protonation at one of the amino groups. The resulting cation will be stabilized by resonance, with the positive charge delocalized over the pyrrole ring and the other amino group. The second protonation will be significantly less favorable due to the electrostatic repulsion from the already protonated site.

The protonation equilibria can be represented as follows:

H₂N(C₄H₂N(CH₃))NH₂ + H⁺ ⇌ [H₂N(C₄H₂N(CH₃))NH₃]⁺ (pKa₁) [H₂N(C₄H₂N(CH₃))NH₃]⁺ + H⁺ ⇌ [H₃N(C₄H₂N(CH₃))NH₃]²⁺ (pKa₂)

While specific pKa values for this compound are not documented, they can be estimated based on related compounds. For instance, the predicted pKa of N-methylpyrrole is approximately -2.80, highlighting the non-basic nature of the ring nitrogen. chemicalbook.com The pKa values for the exocyclic amino groups are expected to be higher than that of aniline (pKa of anilinium ion is ~4.6) due to the electronic effects of the pyrrole ring.

Table 1: Estimated Acid-Base Properties of this compound

| Property | Expected Value/Characteristic | Rationale |

| Primary Protonation Site | Exocyclic amino groups | Lone pairs are more available for protonation compared to the pyrrole nitrogen's delocalized lone pair. |

| pKa₁ | > 4.6 | The electron-donating pyrrole ring increases the basicity of the amino groups compared to aniline. |

| pKa₂ | < pKa₁ | Electrostatic repulsion from the first protonation makes the second protonation less favorable. |

| Pyrrole Nitrogen Basicity | Very low (pKa << 0) | The lone pair is integral to the aromaticity of the pyrrole ring. chemicalbook.com |

Derivatives and Analogs of 1 Methyl 1h Pyrrole 2,5 Diamine

Synthesis of N-Substituted Diamine Derivatives

The presence of two primary amine groups at the C-2 and C-5 positions is a defining feature of the title compound, making them prime targets for N-substitution reactions. These transformations can introduce a variety of functional groups, significantly altering the molecule's steric and electronic properties.

Amidation and Alkylation of Primary Amine Groups

The primary amino groups of pyrrole (B145914) diamines are expected to undergo standard N-acylation and N-alkylation reactions, similar to other aromatic amines.

Amidation , the formation of an amide linkage, can be readily achieved by reacting the diamine with acyl chlorides or acid anhydrides under basic conditions. This reaction introduces carbonyl functionality, which can serve as a handle for further modification or modulate biological activity. For instance, the condensation of various carboxylic acids with amines is a fundamental method for creating N-acyl derivatives of pyrrole. rsc.org This process would allow for the introduction of a wide array of acyl groups onto the diamine scaffold.

Alkylation involves the introduction of alkyl or aryl groups onto the nitrogen atoms. While direct alkylation with alkyl halides can be challenging due to potential over-alkylation and competing N-alkylation on the pyrrole ring itself, reductive amination offers a more controlled approach. This two-step, one-pot process involves the initial formation of a Schiff base with an aldehyde or ketone, followed by reduction with an agent like sodium borohydride (B1222165) to yield the secondary or tertiary amine. This method is widely applicable for the synthesis of N-substituted amines.

Another powerful method for N-arylation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms C-N bonds between an amine and an aryl halide or triflate. It has been successfully applied to the C4-amination of pyrazole (B372694) rings and represents a viable strategy for attaching various aryl groups to the amino positions of the pyrrole diamine. mdpi.com

Formation of Schiff Bases and Cyclized Products

The primary amine groups of 1-methyl-1H-pyrrole-2,5-diamine are expected to readily condense with aldehydes and ketones to form Schiff bases, or imines. This reaction typically occurs under mild acidic or basic catalysis and is often reversible. The resulting C=N double bond of the Schiff base is a versatile functional group for further transformations. researchgate.net

The formation of a Schiff base is often the first step in the synthesis of more complex heterocyclic systems. The intramolecular cyclization of a Schiff base, where another nucleophilic group within the molecule attacks the imine carbon, can lead to the formation of new rings. researchgate.net For example, if the reactant aldehyde or ketone contains an appropriate functional group, subsequent intramolecular reactions with the remaining N-H of the diamine or the pyrrole ring itself could lead to novel cyclized products.

| Reaction Type | Reagents | Product Type |

| Condensation | Aldehyde or Ketone | Schiff Base (Imine) |

| Cyclocondensation | Dicarbonyl Compound | Fused Heterocycle |

Functionalization at Ring Carbon Positions (C-3, C-4)

The pyrrole ring is inherently electron-rich, and the two amino groups at the C-2 and C-5 positions act as powerful activating groups. They direct electrophilic substitution to the adjacent C-3 and C-4 positions, opening avenues for peripheral modification of the heterocyclic core.

Synthetic Methodologies for Peripheral Modification

Electrophilic aromatic substitution is the most common pathway for functionalizing the pyrrole ring. The high electron density at the C-3 and C-4 positions in a 2,5-diamino-substituted pyrrole facilitates reactions with a wide range of electrophiles under relatively mild conditions.

Key methodologies include:

Halogenation: Introduction of chlorine, bromine, or iodine can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of a mild base. These halogenated pyrroles are valuable intermediates for subsequent cross-coupling reactions.

Nitration and Sulfonation: While strong acidic conditions can lead to polymerization of the pyrrole ring, milder reagents can be used to introduce nitro or sulfo groups.

Friedel-Crafts Acylation/Alkylation: The introduction of acyl or alkyl groups can be accomplished using acyl chlorides or alkyl halides with a Lewis acid catalyst. The high reactivity of the diaminopyrrole ring may allow for these reactions to proceed under very mild conditions. For example, 3-acetyl-2,5-dimethylpyrroles can be synthesized from the reaction of tetra-acetylethane with primary amines, demonstrating the feasibility of C-3 acylation. researchgate.net

Vilsmeier-Haack Reaction: This reaction, using phosphorus oxychloride and a substituted formamide (B127407) (like DMF), introduces a formyl group (an aldehyde) onto the ring, typically at the C-3 position.

Introduction of Diverse Chemical Scaffolds

Beyond simple functional groups, more complex chemical scaffolds can be appended to the C-3 and C-4 positions, often using metal-catalyzed cross-coupling reactions on a pre-functionalized (e.g., halogenated) pyrrole ring.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a boronic acid/ester with an aryl/vinyl halide, enabling the formation of C-C bonds to introduce aryl or heteroaryl substituents.

Heck-Mizoroki Reaction: This reaction forms a C-C bond between an alkene and an aryl/vinyl halide.

Sonogashira Coupling: This allows for the introduction of alkyne moieties through the coupling of a terminal alkyne with an aryl/vinyl halide.

Multicomponent Reactions (MCRs): MCRs have emerged as powerful tools for the efficient synthesis of diverse molecular scaffolds. A three-component reaction involving succinaldehyde (B1195056), an amine, and an α-acylcarbonyl compound can be used to generate C3-functionalized pyrrole scaffolds in a single step. researchgate.net

These advanced synthetic methods allow for the construction of a vast library of derivatives with diverse chemical architectures appended to the core pyrrole diamine structure.

Design and Synthesis of Fused Heterocyclic Systems Incorporating the Pyrrole Diamine Moiety

The two amino groups of this compound are perfectly positioned to act as nucleophilic sites for the construction of a fused heterocyclic ring. By reacting the diamine with bifunctional electrophiles, a second ring can be annulated onto the pyrrole core, leading to bicyclic systems such as pyrrolopyrimidines. These fused systems are of significant interest in medicinal chemistry. nih.govresearchgate.net

The most common strategy for synthesizing a fused pyrimidine (B1678525) ring involves the cyclocondensation of a 1,3-diamine with a 1,3-dicarbonyl compound or its synthetic equivalent. In the context of a pyrrole-2,5-diamine, this would lead to a pyrrolo[2,3-d]pyrimidine or a related isomer.

A general synthetic approach involves reacting the diamine with reagents such as:

β-Diketones (e.g., acetylacetone)

β-Ketoesters (e.g., ethyl acetoacetate)

Malonic esters (e.g., diethyl malonate)

α,β-Unsaturated ketones or esters (via Michael addition followed by cyclization)

For example, the synthesis of pyrrolopyrimidines has been achieved by reacting aminopyrrole precursors with various reagents to build the pyrimidine ring. nih.gov A plausible pathway for this compound would involve reaction with a β-dicarbonyl compound in an acid or base-catalyzed cyclocondensation, eliminating two molecules of water to form the fused aromatic pyrrolopyrimidine system. The specific isomer formed would depend on the regioselectivity of the initial condensation and subsequent cyclization. This approach provides a versatile entry into a class of compounds with recognized biological importance. nih.govmdpi.com

| Starting Diamine | Reagent Class | Fused Heterocyclic Product |

| This compound | β-Diketone | Pyrrolopyrimidine derivative |

| This compound | β-Ketoester | Pyrrolopyrimidinone derivative |

| This compound | Malononitrile | Aminopyrrolopyrimidine derivative |

Oligomeric and Polymeric Forms Derived from this compound

The formation of oligomers and polymers from pyrrole-based monomers is a well-established field, leading to a class of conducting polymers with diverse applications. While specific research on the oligomerization and polymerization of this compound is not extensively documented in publicly available literature, the potential for this compound to form higher-order structures can be inferred from the known reactivity of related pyrrole derivatives. The presence of amino groups at the 2 and 5 positions, coupled with a methyl group at the N-1 position, suggests that this monomer could undergo polymerization through oxidative coupling, a common method for synthesizing polypyrroles. wikipedia.org

The polymerization of pyrrole and its derivatives typically proceeds via an oxidative mechanism, which can be initiated either chemically or electrochemically. wikipedia.orgresearchgate.net In this process, the pyrrole monomer is oxidized to a radical cation, which then couples with another radical cation to form a dimer. Subsequent oxidation and coupling steps lead to the growth of the polymer chain. wikipedia.org The substitution pattern on the pyrrole ring significantly influences the polymerization process and the properties of the resulting material.

For this compound, the amino groups are expected to be the primary sites for oxidative coupling, similar to the polymerization of aniline (B41778) to polyaniline. The N-methyl group prevents polymerization involving the nitrogen atom, directing the coupling to the carbon atoms of the pyrrole ring. The electron-donating nature of the amino groups would likely lower the oxidation potential of the monomer, facilitating polymerization.

The general mechanism for the oxidative polymerization of pyrrole is thought to involve the formation of a pi-radical cation, which then attacks the C-2 carbon of another monomer molecule to form a dimeric cation. This process continues, leading to the formation of oligomers and ultimately a polymer. wikipedia.org In the case of this compound, the coupling would likely occur between the 5-amino group of one monomer and the corresponding position on another, or potentially through other positions on the pyrrole ring activated by the amino groups.

Various methods are employed for the synthesis of polypyrroles, including chemical oxidation and electrochemical polymerization. mdpi.com Chemical oxidation often utilizes oxidizing agents such as ferric chloride (FeCl₃), ammonium (B1175870) persulfate, or potassium persulfate. researchgate.netnih.gov Electrochemical polymerization involves applying a potential to an electrode in a solution containing the monomer, leading to the deposition of a polymer film on the electrode surface. mdpi.com This method allows for good control over the thickness and properties of the resulting polymer film. nih.gov

The properties of the resulting oligomers and polymers, such as conductivity, solubility, and thermal stability, would be highly dependent on the polymerization conditions and the specific structure of the repeating units. The incorporation of the N-methyl group and the diamino functionalities would impart specific characteristics to the polymer, distinguishing it from unsubstituted polypyrrole. For instance, the amino groups could serve as sites for further functionalization or could influence the polymer's doping behavior and, consequently, its conductivity.

While direct experimental data for poly(this compound) is not available, the table below provides representative data for the polymerization of related N-substituted pyrroles to illustrate the typical conditions and resulting properties.

| Monomer | Polymerization Method | Oxidant/Electrolyte | Solvent | Resulting Polymer Properties | Reference |

| N-methylpyrrole | Electrochemical | LiClO₄ | Acetonitrile | Conductive polymer film | nih.gov |

| Pyrrole | Chemical Oxidation | FeCl₃ | Water | Powder with conductivity of ~1-10 S/cm | wikipedia.org |

| Pyrrole | Interfacial Polymerization | Ammonium Persulfate | Chloroform/Water | Nanofibers | nih.gov |

Table 1: Representative Polymerization Conditions for Pyrrole Derivatives

It is important to note that steric factors can play a significant role in the electropolymerization of N-substituted pyrroles. acs.org While the methyl group at the N-1 position of this compound is relatively small, the presence and positioning of the amino groups could influence the planarity of the resulting polymer and thus its electronic properties.

Coordination Chemistry and Metal Complexation of 1 Methyl 1h Pyrrole 2,5 Diamine

1-METHYL-1H-PYRROLE-2,5-DIAMINE as a Ligand

The ligating properties of this compound are primarily dictated by the two amino substituents on the pyrrole (B145914) ring. The nitrogen atoms of these amino groups possess lone pairs of electrons that can be readily donated to a metal center, forming coordinate bonds. The N-methyl group on the pyrrole ring, while not directly involved in coordination, can influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability and geometry of the resulting metal complexes.

Chelation Modes and Ligand Denticity (e.g., bidentate, tridentate)

Based on its structure, this compound is anticipated to primarily function as a bidentate ligand. Chelation would occur through the nitrogen atoms of the two amino groups, forming a stable five-membered chelate ring with a coordinated metal ion. This bidentate N,N'-coordination is a common feature for diamine ligands and is a strong driving force for complex formation.

In certain contexts, the pyrrole ring nitrogen, despite being part of an aromatic system and bearing a methyl group, could potentially participate in coordination, which would lead to a tridentate coordination mode. However, the N-methylation significantly reduces the availability of the lone pair on the pyrrole nitrogen for coordination, making this mode of binding less probable compared to the bidentate chelation through the exocyclic amino groups. The steric bulk of the methyl group could also disfavor the close approach of a metal ion to the pyrrole nitrogen.

Furthermore, under specific conditions, this compound could act as a bridging ligand, where each amino group coordinates to a different metal center, leading to the formation of polynuclear complexes or coordination polymers.

| Potential Coordination Modes | Description | Denticity |

| Bidentate Chelating | Coordination through the nitrogen atoms of the two amino groups to the same metal center. | Bidentate |

| Monodentate | Coordination through the nitrogen atom of one of the amino groups. | Monodentate |

| Bridging | Coordination of the two amino groups to two different metal centers. | Bidentate (bridging) |

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound can be achieved through several established methods in coordination chemistry. A common approach involves the direct reaction of the ligand with a suitable transition metal salt in an appropriate solvent. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Alcohols, such as methanol (B129727) or ethanol, are frequently employed due to their ability to dissolve a wide range of reactants and facilitate the precipitation of the product complex.

The general synthetic procedure can be summarized as follows:

Dissolution of this compound in a suitable solvent.

Addition of a solution of the transition metal salt (e.g., chlorides, nitrates, acetates) to the ligand solution, often in a specific stoichiometric ratio.

The reaction mixture is typically stirred at room temperature or heated under reflux to promote complex formation.

The resulting metal complex, which may precipitate out of the solution, is then isolated by filtration, washed with an appropriate solvent to remove any unreacted starting materials, and dried.

For instance, the synthesis of a hypothetical copper(II) complex could be represented by the following reaction:

CuCl₂ + 2 (this compound) → [Cu(this compound)₂]Cl₂

The synthesis of related pyrrole-based ligands and their complexes with first-row transition metals like copper(II) and nickel(II) has been reported, providing a basis for the development of synthetic routes for this compound complexes. nih.gov

Coordination with Main Group Elements

While the coordination chemistry of this compound with transition metals is of significant interest, its interaction with main group elements is also a noteworthy area of investigation. The amino groups of the ligand can readily coordinate to Lewis acidic main group metal centers, such as those of aluminum, gallium, indium, and tin.

The synthesis of these complexes would likely follow similar methodologies to those used for transition metals, involving the reaction of the ligand with a main group metal halide or organometallic precursor. The resulting complexes could exhibit a range of structures, from simple mononuclear species to more complex polymeric or cluster arrangements, depending on the stoichiometry of the reactants and the coordination preferences of the main group element. For example, the reaction with a triorganoaluminum compound might proceed as follows:

AlR₃ + this compound → (R₃Al)(this compound)

Structural Analysis of Metal Complexes (Methodology Focus)

The comprehensive characterization of metal complexes of this compound is essential to understand their geometric and electronic structures, as well as the nature of the metal-ligand interactions. A combination of crystallographic and spectroscopic techniques is typically employed for this purpose.

X-ray Diffraction Studies for Geometric and Electronic Structures

Confirming the coordination mode of the ligand (e.g., bidentate chelating, bridging).

Determining the coordination number and geometry of the metal ion (e.g., tetrahedral, square planar, octahedral).

Measuring the M-N bond lengths, which provide insight into the strength of the metal-ligand interaction.

Observing any intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing.

While specific X-ray diffraction data for complexes of this compound are not yet widely available in the literature, studies on structurally related pyrrole-containing ligands provide a reference for the expected structural features.

Advanced Spectroscopic Characterization of Metal-Ligand Interactions

A suite of spectroscopic techniques is employed to probe the electronic structure and the nature of the bonding between this compound and a metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination of the amino groups. Upon complexation, the N-H stretching and bending vibrations of the amino groups are expected to shift to lower frequencies, providing clear evidence of metal-ligand bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can elucidate the binding sites and provide insights into the symmetry of the complex.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes can reveal information about the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand. These data are crucial for understanding the electronic structure and the nature of the frontier orbitals of the complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) or high-spin Fe(III), EPR spectroscopy is an invaluable technique for probing the electronic environment of the metal ion. The g-values and hyperfine coupling constants obtained from EPR spectra can provide detailed information about the geometry and the degree of covalency of the metal-ligand bonds.

| Spectroscopic Technique | Information Gained | Expected Observations for this compound Complexes |

| Infrared (IR) Spectroscopy | Identification of functional groups involved in coordination. | Shift of N-H stretching and bending vibrations to lower frequencies. |

| NMR Spectroscopy | Elucidation of solution structure and ligand binding sites. | Changes in the chemical shifts of the pyrrole and amino group protons and carbons. |

| UV-Visible Spectroscopy | Information on electronic transitions (d-d, charge transfer). | Appearance of new absorption bands in the visible region for transition metal complexes. |

| EPR Spectroscopy | Characterization of the electronic environment of paramagnetic metal ions. | Anisotropic g-values and hyperfine splitting patterns for paramagnetic complexes. |

Insufficient Information Available for this compound Complexes

A comprehensive search of available scientific literature and databases has revealed a significant lack of specific information regarding the coordination chemistry, catalytic applications, and photophysical properties of metal complexes derived from this compound. Despite extensive queries, no dedicated research articles or detailed studies were found for this particular compound that would allow for the creation of an in-depth and scientifically accurate article as per the requested outline.

While general information exists for related classes of compounds, such as diamine ligands and various pyrrole derivatives in coordination chemistry, this information is not specific to this compound and therefore cannot be used to accurately address the required sections on its catalytic activity in carbon-heteroatom coupling reactions, asymmetric catalysis, or the photophysical properties of its coordination compounds.

The absence of published data prevents the generation of the requested detailed research findings and data tables. Any attempt to create such content would be speculative and would not meet the standards of scientific accuracy.

Further research and publication in the field of coordination chemistry would be necessary to provide the specific details requested on the catalytic and photophysical characteristics of this compound metal complexes.

Polymer Chemistry and Material Science Applications of 1 Methyl 1h Pyrrole 2,5 Diamine

Investigation of Polymer Microstructure and Architecture (Methodology Focus)

The characterization of the microstructure of polymers derived from 1-METHYL-1H-PYRROLE-2,5-DIAMINE would involve a multi-faceted approach, employing a suite of analytical techniques to probe different aspects of the polymer's structure.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the chemical structure of the repeating monomer unit and confirming the successful polymerization. researchgate.net In the case of a polyamide or polyimide synthesized from this compound, ¹H NMR would be used to identify the protons of the pyrrole (B145914) ring, the methyl group, and the newly formed amide or imide linkages. Two-dimensional NMR techniques, such as COSY and HMQC, can further elucidate the connectivity of atoms within the polymer chain. nih.gov The integration of proton signals can also provide information on the degree of polymerization. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is essential for identifying the functional groups present in the polymer. scispace.com The disappearance of the primary amine peaks from the this compound monomer and the appearance of characteristic amide or imide carbonyl absorption bands would confirm the formation of the polymer. scispace.com For instance, polyamides typically show a strong C=O stretching vibration (Amide I band) around 1650 cm⁻¹ and an N-H bending vibration (Amide II band) around 1550 cm⁻¹. Polyimides exhibit characteristic asymmetric and symmetric C=O stretching bands around 1780 and 1720 cm⁻¹, respectively. scispace.com

Diffraction and Microscopic Techniques:

Wide-Angle X-ray Diffraction (WAXD): WAXD analysis is employed to determine the degree of crystallinity in the polymer. researchgate.net Amorphous polymers will show a broad halo, while semi-crystalline or crystalline polymers will exhibit sharp diffraction peaks. The positions and intensities of these peaks can provide information about the packing of the polymer chains and the unit cell dimensions of the crystalline regions. The inter-chain spacing (d-spacing) can be calculated from the diffraction angle using Bragg's law, offering insights into the chain packing density. researchgate.net

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the surface morphology and internal microstructure of the polymer films or fibers. SEM provides high-resolution images of the surface topography, revealing features such as porosity and texture. TEM, on the other hand, allows for the examination of the bulk microstructure, including the size and distribution of any crystalline domains within an amorphous matrix.

Thermal Analysis:

Differential Scanning Calorimetry (DSC): DSC is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). mdpi.comresearchgate.net The Tg is a critical parameter for amorphous polymers and the amorphous regions of semi-crystalline polymers, indicating the transition from a rigid, glassy state to a more flexible, rubbery state. These thermal properties are directly influenced by the polymer's microstructure, including chain rigidity, intermolecular forces, and the degree of crystallinity.

Hypothetical Research Findings:

To illustrate the application of these methodologies, the following tables present hypothetical data that could be obtained from the characterization of a polyimide synthesized from this compound and a dianhydride like Pyromellitic dianhydride (PMDA).

| Technique | Observed Feature | Interpretation |

| ¹H NMR | Peaks corresponding to pyrrole, methyl, and aromatic protons of the dianhydride; absence of primary amine protons. | Confirmation of the polyimide structure and successful polymerization. |

| FTIR | Appearance of strong absorption bands around 1780 cm⁻¹ and 1720 cm⁻¹. | Presence of the imide carbonyl groups, confirming imidization. |

| WAXD | A broad amorphous halo centered around 2θ = 20°. | The polymer is predominantly amorphous, lacking long-range ordered crystalline domains. |

| DSC | Glass Transition Temperature (Tg) observed at 285 °C. | High Tg indicates a rigid polymer backbone and strong intermolecular interactions. |

This table presents hypothetical data for illustrative purposes.

| Polymer Property | Measurement | Significance |

| Inter-chain Spacing (d-spacing) from WAXD | 4.5 Å | Provides information on how closely the polymer chains are packed. |

| Tensile Strength | 95 MPa | Indicates the mechanical strength of the polymer film. |

| Thermal Decomposition Temperature (TGA, 5% weight loss) | 510 °C | Demonstrates the high thermal stability of the polyimide. |

This table presents hypothetical data for illustrative purposes.

The systematic application of these analytical techniques is indispensable for building a comprehensive understanding of the microstructure and architecture of novel polymers derived from this compound. The data obtained from such studies would be crucial for establishing structure-property relationships and guiding the design of new materials with tailored performance characteristics for various advanced applications.

Theoretical and Computational Investigations of 1 Methyl 1h Pyrrole 2,5 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the behavior of 1-methyl-1H-pyrrole-2,5-diamine at the atomic level, providing data on its electronic and structural features.

The electronic character of this compound is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com

Table 1: Computed Properties for 1H-Pyrrole-2,5-diamine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₇N₃ | PubChem nih.gov |

| Molecular Weight | 97.12 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 67.8 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

Note: This data is for the parent compound 1H-pyrrole-2,5-diamine. The addition of a methyl group would alter these values slightly.

The pyrrole (B145914) ring is a classic example of an aromatic heterocycle. Its aromaticity arises from a cyclic, planar arrangement of atoms with a continuous ring of p-orbitals containing 6 π-electrons, conforming to Hückel's rule (4n+2 π electrons). libretexts.orgmasterorganicchemistry.com In pyrrole, each of the four carbon atoms contributes one π-electron, and the nitrogen atom contributes its lone pair of electrons to the aromatic system. libretexts.org

For this compound, the core pyrrole ring is expected to retain its aromatic character. The nitrogen atom of the pyrrole ring is sp² hybridized, allowing its lone pair to participate in the π-system. The two amine substituents at positions 2 and 5 can further influence the electron density of the ring through resonance effects. The nitrogen lone pairs of the exocyclic amine groups can donate electron density into the ring, enhancing the electron-rich nature of the aromatic system.

Computational methods can quantify the degree of aromaticity through indices such as the Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would likely confirm a high degree of electron delocalization within the five-membered ring of this compound.

The exocyclic amine groups in this compound can exhibit different conformations due to rotation around the C-N bonds. Computational studies can determine the most stable conformations by calculating the potential energy surface associated with this rotation. Steric hindrance between the amine groups and with the methyl group on the pyrrole nitrogen could influence the preferred orientations. researchgate.net

Furthermore, diamino-substituted heterocycles can potentially exist in different tautomeric forms, such as the imino-amino form. Theoretical calculations are crucial for evaluating the relative energies of these tautomers to predict the predominant species in the gas phase and in different solvents. mdpi.comrsc.orgresearchgate.net For this compound, the diamine form is generally expected to be the most stable tautomer due to the preservation of the aromaticity of the pyrrole ring. The imine tautomer would disrupt this aromatic system, making it energetically less favorable.

Reaction Mechanism Predictions and Energy Profiles for Transformations

Computational chemistry serves as a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. ethernet.edu.et For this compound, this could involve modeling its behavior in various organic reactions, such as electrophilic substitution on the pyrrole ring or reactions involving the amine functionalities.

By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile can be constructed. This profile reveals the activation energy barriers for different reaction pathways, allowing for predictions of reaction feasibility and selectivity. For instance, modeling the protonation of the molecule would help identify the most basic site, while simulating its reaction with an electrophile would predict the most likely site of substitution.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations typically focus on static structures at minimum energy points, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, allowing for the exploration of its conformational landscape at a given temperature.

This approach is particularly useful for understanding the flexibility of the molecule, including the rotation of the amine and methyl groups, and how intermolecular interactions (e.g., in a solvent) might influence its average structure and behavior. The results from MD simulations can provide a statistical distribution of different conformations, offering a more realistic picture of the molecule's structure in solution.

Ligand-Substrate or Ligand-Metal Interaction Modeling for Catalytic Cycles

The presence of multiple nitrogen atoms makes this compound a potential ligand for metal coordination. Computational modeling can be used to study how this molecule interacts with metal centers, which is essential for designing new catalysts or understanding its role in biological systems.

Docking studies and quantum chemical calculations can predict the preferred binding modes and affinities of the molecule to a metal ion or the active site of an enzyme. nih.gov By calculating the geometry and energy of the resulting metal complex, researchers can gain insight into the stability and electronic properties of the coordinated species. This information is invaluable for predicting the catalytic activity of such complexes in various chemical transformations.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1H-pyrrole-2,5-diamine |

| 1-methyl-1H-pyrrole |

| 1-methyl-1H-pyrrole-2,5-dione |

| 1-methyl-1H-pyrrole-2-carbaldehyde |

| Benzene |

| Pyridine |

| Cyclooctatetraene |

| Cyclohexene |

| Cyclopentadiene |

| 1,2,5-oxadiazole-3,4-diamine |

Advanced Spectroscopic Characterization Methodologies for 1 Methyl 1h Pyrrole 2,5 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy stands as a cornerstone for the structural analysis of organic compounds, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For 1-methyl-1H-pyrrole-2,5-diamine, a suite of advanced NMR experiments is necessary for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial and fundamental data for structural determination. slideshare.net In the ¹H NMR spectrum of this compound, distinct signals would be expected for the N-methyl protons, the two amine (NH₂) protons, and the two vinyl protons on the pyrrole (B145914) ring. The N-methyl group would likely appear as a sharp singlet, while the amine protons might present as a broad singlet, the chemical shift of which could be solvent-dependent. The two protons on the pyrrole ring are chemically equivalent in a symmetrical environment and would thus be expected to produce a single signal.

The ¹³C NMR spectrum provides information on the carbon framework. slideshare.net For this compound, one would anticipate four distinct carbon signals: one for the N-methyl carbon, one for the two equivalent vinyl carbons, and one for the two equivalent carbons bearing the amino groups. The chemical shifts of these carbons are influenced by the electron-donating amino groups and the N-methyl substituent. spectrabase.com

To unambiguously assign these signals and elucidate the complete molecular structure, a combination of two-dimensional (2D) NMR experiments is essential. mdpi.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com In the case of this compound, a COSY spectrum would be expected to show a cross-peak between the vinyl protons if they were not perfectly equivalent, confirming their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. youtube.com It is invaluable for assigning the signals of protonated carbons. For the target molecule, the HSQC spectrum would show correlations between the vinyl proton signal and its attached carbon, as well as between the N-methyl protons and the N-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. mdpi.comyoutube.com For instance, the N-methyl protons would be expected to show an HMBC correlation to the C2 and C5 carbons of the pyrrole ring. The vinyl protons would likely show correlations to the C2 and C5 carbons as well.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei. youtube.com For this compound, a NOESY spectrum could show a cross-peak between the N-methyl protons and the vinyl protons, indicating their spatial closeness.

| Proton (¹H) Signal | Expected Chemical Shift (ppm) | Multiplicity | Key 2D NMR Correlations |

|---|---|---|---|

| N-CH₃ | ~3.5 | Singlet | HSQC to N-CH₃ carbon; HMBC to C2/C5 |

| C3-H / C4-H | ~5.5 - 6.0 | Singlet | HSQC to C3/C4 carbons; HMBC to C2/C5 |

| NH₂ | Variable (broad) | Singlet | - |

| Carbon (¹³C) Signal | Expected Chemical Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|

| N-CH₃ | ~30 - 35 | HSQC from N-CH₃ protons |

| C3 / C4 | ~95 - 105 | HSQC from C3/C4 protons |

| C2 / C5 | ~130 - 140 | HMBC from N-CH₃ and C3/C4 protons |

Solid-State NMR Applications for Structural Dynamics

While solution-state NMR provides detailed information about molecules in isotropic environments, solid-state NMR (ssNMR) is a powerful tool for studying the structure and dynamics of molecules in the solid phase. For a crystalline sample of this compound, ssNMR could provide insights into intermolecular interactions, such as hydrogen bonding involving the amine groups, and reveal the presence of different polymorphs. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to enhance the signal of the less abundant ¹³C nuclei and to average out anisotropic interactions, leading to higher resolution spectra.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. encyclopedia.pub These methods are particularly useful for identifying functional groups.

In the IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine groups would likely appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the N-methyl group and the pyrrole ring would be observed around 2850-3100 cm⁻¹. The C=C stretching of the pyrrole ring would typically appear in the 1500-1600 cm⁻¹ region, and the N-H bending vibrations would be found around 1600 cm⁻¹. nih.govchemicalbook.com

Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyrrole ring are often strong in the Raman spectrum, which can aid in confirming the cyclic structure. The C-H and N-H stretching vibrations would also be observable.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric) | ~3450 | Weak | Medium-Strong (IR) |

| N-H Stretch (symmetric) | ~3350 | Weak | Medium-Strong (IR) |

| C-H Stretch (aromatic) | ~3100 | ~3100 | Medium (IR), Strong (Raman) |

| C-H Stretch (aliphatic) | ~2950 | ~2950 | Medium (IR), Medium (Raman) |

| N-H Bend | ~1620 | Weak | Strong (IR) |

| C=C Stretch (ring) | ~1550 | ~1550 | Medium (IR), Strong (Raman) |

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₅H₉N₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula. nist.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Studies

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. gre.ac.uk The fragmentation pathways observed in the MS/MS spectrum provide valuable structural information. nih.govmiamioh.eduyoutube.com

For the protonated molecule of this compound, several fragmentation pathways can be postulated. Common fragmentation for pyrrole derivatives includes cleavage of the side chains and ring fragmentation. nist.govresearchgate.net The loss of ammonia (B1221849) (NH₃) from the protonated molecule would be a likely fragmentation pathway. Cleavage of the N-methyl group could also occur. The study of these fragmentation patterns is crucial for the structural confirmation of the molecule and for distinguishing it from its isomers.

| Ion | Formula | Expected m/z | Possible Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₅H₁₀N₃⁺ | 112.0875 | Protonated molecule |

| [M+H - NH₃]⁺ | C₅H₇N₂⁺ | 95.0609 | Loss of ammonia |

| [M+H - CH₃]⁺ | C₄H₇N₃⁺ | 97.0639 | Loss of methyl radical |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are pivotal techniques for probing the electronic structure of molecules like this compound. The UV-Vis spectrum arises from the absorption of photons that excite electrons from lower to higher energy molecular orbitals, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). For pyrrole derivatives, these transitions are often of the π → π* type, characteristic of conjugated systems.

The introduction of amino groups at the 2 and 5 positions, as well as the methyl group on the nitrogen atom, is expected to significantly influence the electronic transitions compared to the parent pyrrole ring. The amino groups act as strong auxochromes, donating electron density into the pyrrole ring and raising the energy of the HOMO. This typically leads to a bathochromic (red) shift in the absorption maxima (λ_max) to longer wavelengths and an increase in the molar absorptivity (ε).

While specific λ_max values for this compound are not documented in the search results, studies on related substituted pyrroles show absorption bands within the UV range, which can be modulated by the nature and position of substituents. ambeed.com For instance, the UV/Vis spectrum of a Schiff-base ligand derived from pyrrole showed absorption peaks at 225, 287, and 350 nm. nih.gov Theoretical studies using time-dependent density functional theory (TD-DFT) are often employed to predict and interpret the electronic spectra of novel pyrrole derivatives. ambeed.com